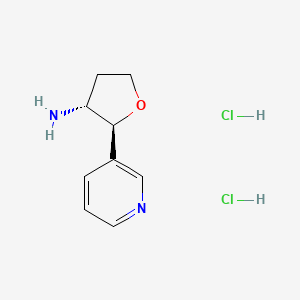
tms
Vue d'ensemble
Description
Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraorganosilane and is characterized by a tetrahedral structure where a silicon atom is bonded to four methyl groups. This compound is widely used in various scientific fields due to its unique properties.
Méthodes De Préparation
Tetramethylsilane is typically produced as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The more useful products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane . Another method involves the deprotonation of tetramethylsilane with butyllithium to produce trimethylsilylmethyl lithium, a common alkylating agent .
Analyse Des Réactions Chimiques
Tetramethylsilane undergoes several types of chemical reactions:
Deprotonation: When treated with butyllithium, tetramethylsilane undergoes deprotonation to form trimethylsilylmethyl lithium.
Chemical Vapor Deposition: Tetramethylsilane is used as a precursor in the chemical vapor deposition process to produce silicon dioxide or silicon carbide, depending on the deposition conditions.
Thermal Decomposition: The thermal decomposition of tetramethylsilane produces methyl radicals and trimethylsilyl radicals.
Applications De Recherche Scientifique
Tetramethylsilane has a wide range of applications in scientific research:
Nuclear Magnetic Resonance Spectroscopy: It is the accepted internal standard for calibrating chemical shifts in proton, carbon-13, and silicon-29 nuclear magnetic resonance spectroscopy.
Organometallic Chemistry: Tetramethylsilane serves as a building block in organometallic chemistry and is used in the synthesis of various organosilicon compounds.
Chemical Vapor Deposition: It is used as a precursor for the deposition of silicon dioxide and silicon carbide films.
Aviation Fuel: Tetramethylsilane is also used as an aviation fuel due to its high volatility.
Mécanisme D'action
The mechanism of action of tetramethylsilane involves its decomposition and subsequent reactions of the resulting radicals. The initial step in the thermal decomposition of tetramethylsilane produces methyl radicals and trimethylsilyl radicals. These radicals undergo further reactions, including hydrogen atom loss and methyl radical loss, leading to the formation of various products . The decomposition process is influenced by factors such as temperature and the presence of other reactive species .
Comparaison Avec Des Composés Similaires
Tetramethylsilane is unique among organosilicon compounds due to its simple structure and high volatility. Similar compounds include:
Tetramethylgermane: Similar to tetramethylsilane but with a germanium atom instead of silicon.
Tetramethyltin: Contains a tin atom in place of silicon.
Tetramethyllead: Contains a lead atom in place of silicon.
These compounds share similar tetrahedral structures but differ in their chemical reactivity and applications.
Propriétés
IUPAC Name |
1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186212 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24144-92-1, 20578-92-1 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,3',5'-Tetramethoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


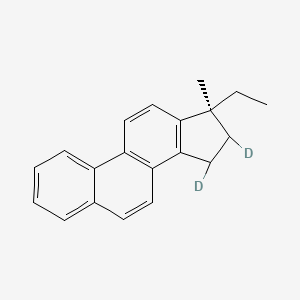
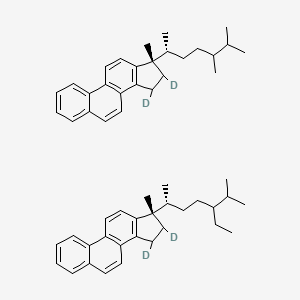
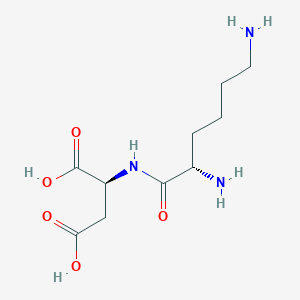
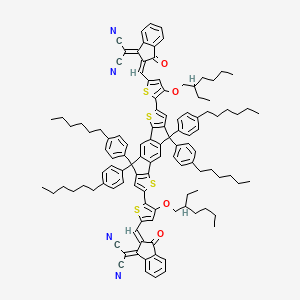

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)
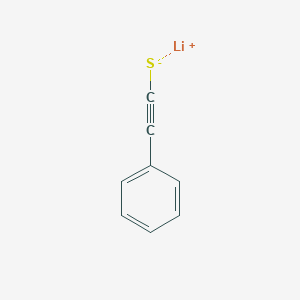
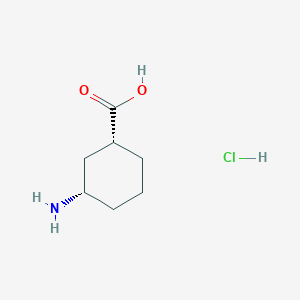
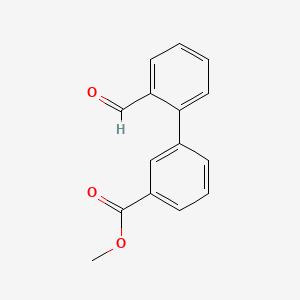
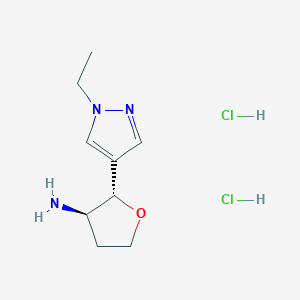
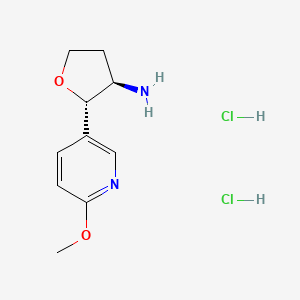
![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)
